Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is a synthetic organic compound with potential applications in various fields including medicinal chemistry and materials science. This compound features a complex structure with a bromopyridine moiety, a cyclobutyl ring, and a tert-butyl carbamate group, making it a subject of interest for researchers exploring novel chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate typically involves multiple steps:
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Formation of the Bromopyridine Intermediate: : The synthesis begins with the bromination of pyridine to form 6-bromopyridine. This step usually employs bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.
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Alkylation: : The 6-bromopyridine is then subjected to alkylation with methylamine to introduce the methylamino group. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
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Cyclobutyl Ring Formation: : The next step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction where a suitable cyclobutyl precursor is reacted with the bromopyridine derivative.
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Carbamate Formation: : Finally, the tert-butyl carbamate group is introduced by reacting the cyclobutyl intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine or a dehalogenated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bromopyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Researchers may explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the carbamate group may participate in covalent bonding with active site residues.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-[(6-chloropyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl N-[3-[(6-fluoropyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate: Contains a fluorine atom, offering different electronic properties.
Tert-butyl N-[3-[(6-iodopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate: Features an iodine atom, which can affect reactivity and biological activity.
Uniqueness
The presence of the bromine atom in tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate imparts unique reactivity and potential biological activity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s interactions with biological targets and its overall stability.
Properties
IUPAC Name |
tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-8-13(9-12)20(4)10-11-6-5-7-14(17)18-11/h5-7,12-13H,8-10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIARFBKGVPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N(C)CC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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